molecular formula C11H11N3O B11780955 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B11780955
M. Wt: 201.22 g/mol
InChI Key: UDDJTFKPIIHCAT-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol is a compound that features a phenol group attached to a triazole ring, which is further substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol typically involves the formation of the triazole ring followed by the introduction of the phenol and cyclopropyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones can be used to form the triazole ring . The reaction conditions often include the use of methanol as a solvent and acid catalysis to enhance the reactivity of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form different hydrogenated products.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce various halogenated or nitrated phenols.

Scientific Research Applications

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking their function . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C11H11N3O/c15-9-4-2-1-3-8(9)11-12-10(13-14-11)7-5-6-7/h1-4,7,15H,5-6H2,(H,12,13,14)

InChI Key

UDDJTFKPIIHCAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NN2)C3=CC=CC=C3O

Origin of Product

United States

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